molecular formula C23H30O3 B12807773 (All-e)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester

(All-e)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester

Cat. No.: B12807773
M. Wt: 354.5 g/mol
InChI Key: HQMNCQVAMBCHCO-NEWHPHRFSA-N
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Description

“(All-e)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester” is a mouthful, but let’s break it down. This compound belongs to the class of carotenoids , which are natural pigments found in plants, algae, and some bacteria. Carotenoids play essential roles in photosynthesis, as well as providing color to fruits, vegetables, and flowers.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: The compound can be synthesized through a multistep chemical process. One common route involves the condensation of (a precursor) with a under acidic conditions. This reaction forms the polyene backbone of the carotenoid.

    Biological Synthesis: Some organisms, such as algae and certain bacteria, can produce carotenoids enzymatically. Genetic engineering of microorganisms can enhance their carotenoid production.

Industrial Production:: Large-scale production typically involves cultivating microorganisms (e.g., Blakeslea trispora or Xanthophyllomyces dendrorhous ) in fermenters. These microorganisms naturally synthesize carotenoids, including our target compound. After fermentation, the carotenoids are extracted and purified.

Chemical Reactions Analysis

Reactions::

    Oxidation: Carotenoids are susceptible to oxidation due to their conjugated double bonds. Oxidation can lead to color changes and degradation.

    Isomerization: Carotenoids can undergo geometric isomerization (e.g., from all-trans to cis forms) under light or heat.

    Ester Hydrolysis: The ester group in our compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions::

    Oxidation: Oxygen, light, and heat.

    Isomerization: UV light or elevated temperatures.

    Ester Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products:: The primary product of oxidation is often a carotenoid epoxide , while isomerization leads to different geometric isomers. Ester hydrolysis yields the corresponding carboxylic acid .

Scientific Research Applications

Chemistry::

    Colorants: Carotenoids are used as natural colorants in food, cosmetics, and textiles.

    Antioxidants: Their antioxidant properties contribute to health benefits.

    Photosensitizers: Carotenoids can act as photosensitizers in photodynamic therapy.

Biology and Medicine::

    Vision: Carotenoids (e.g., ) are essential for vision and protect against macular degeneration.

    Immune System: They support immune function.

    Cancer Prevention: Some studies suggest carotenoids reduce cancer risk.

Industry::

    Food: Enhance color and nutritional value.

Mechanism of Action

Carotenoids serve as antioxidants, quenching harmful free radicals. They also play a role in light absorption during photosynthesis and protect cells from oxidative damage.

Comparison with Similar Compounds

Our compound is unique due to its specific methoxy and trimethylphenyl substituents. Similar carotenoids include β-carotene , lycopene , and astaxanthin .

Properties

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9-,13-12-,16-10-,17-14-

InChI Key

HQMNCQVAMBCHCO-NEWHPHRFSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C=C/C=C(/C)\C=C/C1=C(C(=C(C=C1C)OC)C)C

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Origin of Product

United States

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